![molecular formula C22H22FN3O4S B2837618 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide CAS No. 894016-40-1](/img/structure/B2837618.png)
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including a thiazole ring (a type of heterocyclic compound), two methoxyphenyl groups (aromatic rings with methoxy substituents), and an ethanediamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the thiazole ring, methoxyphenyl groups, and ethanediamide group would contribute to this complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could impact its stability and reactivity, while the methoxyphenyl groups could influence its solubility .Applications De Recherche Scientifique
Synthesis and Characterization
One aspect of the research focuses on the synthesis of novel compounds through various chemical reactions, aiming to explore their structural and physicochemical properties. For example, the synthesis of complex molecules involving thiazole derivatives highlights the compound's relevance in the creation of new chemical entities with potential applications in material science and drug discovery (Wardkhan et al., 2008). Additionally, the development of new synthesis technologies for similar compounds underscores the ongoing efforts to enhance the efficiency and scalability of chemical production processes, making them more applicable to industrial settings (Lan-xiang, 2011).
Analytical Applications
Research also extends to the analytical detection and quantification of chemical species in various matrices, demonstrating the compound's utility in environmental and agricultural studies. For instance, the analysis of herbicides and their degradates in natural water showcases the application of advanced analytical techniques to monitor and understand the environmental impact of chemical compounds (Zimmerman et al., 2002).
Photophysical and Electrochemical Studies
Furthermore, the investigation of photophysical and electrochemical properties of related compounds provides insights into their potential as functional materials for electronic and optical applications. Studies on polycarbazole derivatives and pyrazoline-based heterocyclic chromophores, for example, reveal the significance of such compounds in developing fluorescent chemosensors and electrochromic devices, highlighting their versatility and adaptability to various technological applications (Khan, 2020); (Hu et al., 2013).
Antimicrobial and Anticancer Research
In the realm of biomedical research, the exploration of antimicrobial and anticancer activities of thiazole derivatives underscores the potential therapeutic applications of compounds with similar chemical structures. The synthesis of thiazolyl(hydrazonoethyl)thiazoles as anti-breast cancer agents exemplifies the compound's relevance in medicinal chemistry, offering promising avenues for the development of new treatments (Mahmoud et al., 2021).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would depend on how it interacts with biological systems.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-13-19(31-22(25-13)14-7-8-17(29-2)18(11-14)30-3)9-10-24-20(27)21(28)26-16-6-4-5-15(23)12-16/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSHPZQHKDJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
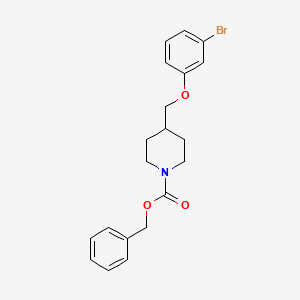
![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)
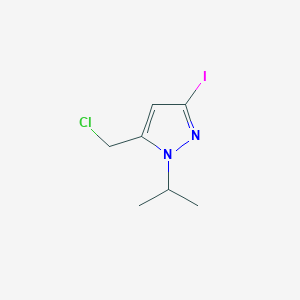
![2-[4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2837545.png)
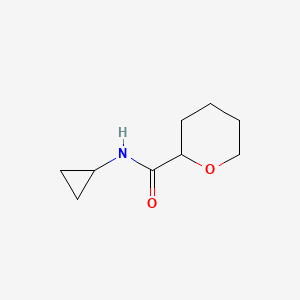
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2837548.png)
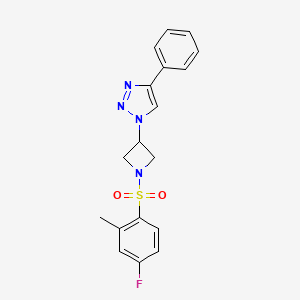
![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)
![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2837551.png)
![(5-Bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2837554.png)
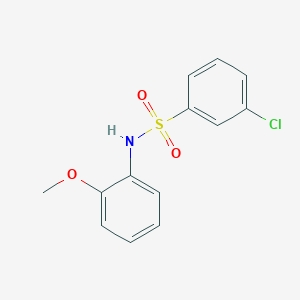
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)
![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)

